![molecular formula C14H25B B14637673 9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- CAS No. 53535-83-4](/img/structure/B14637673.png)
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is an organoborane compound widely used in organic chemistry. This colorless solid is known for its role as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Méthodes De Préparation
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent. The compound can also be synthesized through the thermal redistribution of 9-n-propyl-9-Borabicyclo[3.3.1]nonane . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- undergoes various types of chemical reactions, including:
Hydroboration: It is widely used in hydroboration reactions, where it adds across double bonds to form organoboranes.
Reduction: It acts as a mild reducing agent for carbonyl compounds, acid chlorides, and alkenes.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidative cleavage and potassium hydroxide (KOH) in aqueous solutions. Major products formed from these reactions include terminal alcohols and various organoboranes .
Applications De Recherche Scientifique
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- involves its role as a hydroboration reagent. The compound adds across double bonds in alkenes, forming organoboranes. This reaction proceeds via a 1,4-hydroboration mechanism, where the boron atom adds to the less substituted carbon atom of the double bond . The resulting organoborane can then undergo further reactions, such as oxidation or substitution, to form various products.
Comparaison Avec Des Composés Similaires
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is unique due to its high regioselectivity and mild reaction conditions. Similar compounds include:
Disiamylborane: Another hydroboration reagent but less thermally stable compared to 9-Borabicyclo[3.3.1]nonane.
Dicyclohexylborane: Used in similar reactions but has different steric properties.
Diisopinocamphenylborane: Known for its use in asymmetric synthesis but is more complex to prepare.
These compounds share similar reactivity but differ in their stability, selectivity, and ease of preparation.
Propriétés
Numéro CAS |
53535-83-4 |
|---|---|
Formule moléculaire |
C14H25B |
Poids moléculaire |
204.16 g/mol |
Nom IUPAC |
9-cyclohexyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H25B/c1-2-6-12(7-3-1)15-13-8-4-9-14(15)11-5-10-13/h12-14H,1-11H2 |
Clé InChI |
WPQWKTXOGRRCFX-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
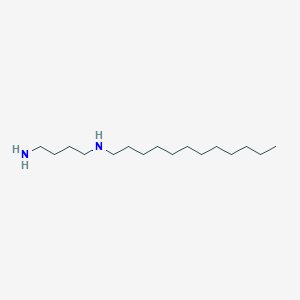
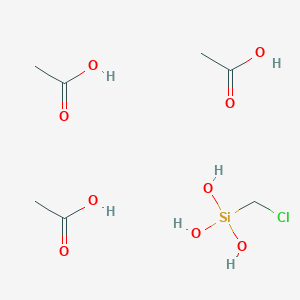
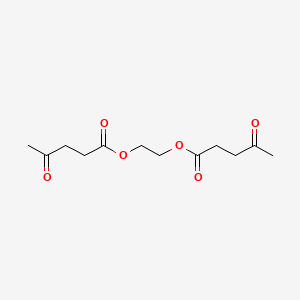
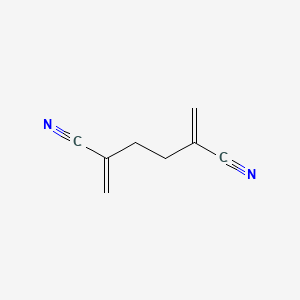
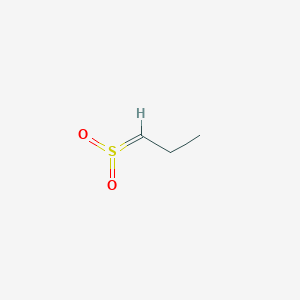
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
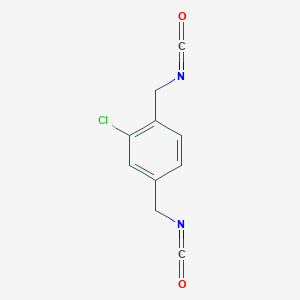
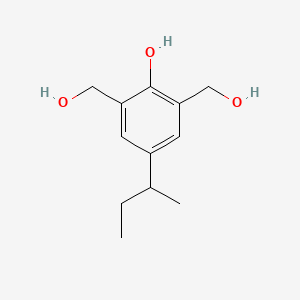
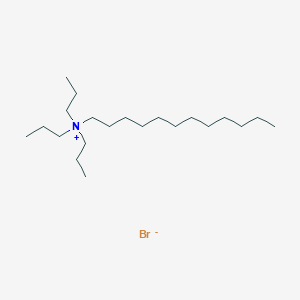
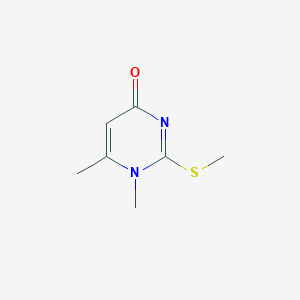
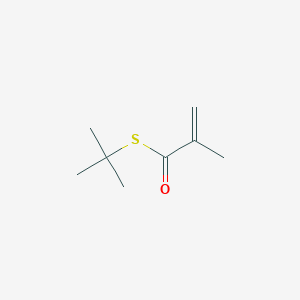
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
